(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Catalog No.
S682931
CAS No.
132945-75-6
M.F
C10H19NO5S
M. Wt
265.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-...

CAS Number

132945-75-6

Product Name

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

KWQRKOSMSFLBTJ-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OS(=O)(=O)C

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₀H₁₉NO₅S and a molecular weight of 265.33 g/mol. It is characterized by its structure, which includes a pyrrolidine ring substituted with a tert-butyl group and a methylsulfonyl oxy group at the 3-position. This compound appears as a pale-yellow to yellow-brown solid or semi-solid, and it is known for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .

S-Tert-Boc-MSP does not have a known direct mechanism of action. Its significance lies in its ability to be transformed into other molecules with potential biological activities through further synthetic steps.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.

The reactivity of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate can be attributed to its functional groups. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, while the carboxylate moiety can undergo esterification or hydrolysis. Furthermore, this compound may engage in various coupling reactions, making it versatile in synthetic organic chemistry .

Research indicates that derivatives of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate exhibit significant biological activity, particularly as potential antimicrobial agents. Studies have highlighted its effectiveness against various bacterial strains, suggesting that modifications to its structure could enhance its therapeutic efficacy. The biological mechanisms are still under investigation, but preliminary results indicate promising applications in treating infections.

The synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves several key steps:

  • Formation of the Pyrrolidine Ring: Starting materials such as amino acids or other nitrogen-containing compounds are cyclized to form the pyrrolidine structure.
  • Introduction of the Tert-Butyl Group: This is often achieved through alkylation reactions using tert-butyl halides.
  • Sulfonation: The methylsulfonyl oxy group is introduced via sulfonation reactions, which may involve the use of reagents such as methylsulfonyl chloride.
  • Carboxylation: The carboxylic acid functionality is added through carboxylation reactions, typically involving carbon dioxide or carboxylic acid derivatives .

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several notable applications:

  • Medicinal Chemistry: Its derivatives are being explored for their antimicrobial properties.
  • Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: The compound's unique structure allows for modifications that could lead to new drug candidates targeting various diseases .

Several compounds share structural similarities with (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityKey Features
tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate129888-60-40.93Piperidine ring instead of pyrrolidine
(R)-1-N-Boc-3-Methanesulfonyloxypiperidine404577-34-00.93Boc protection; piperidine structure
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate101469-92-50.70Hydroxy group instead of methylsulfonyl
(R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate139986-03-10.70Tosyloxy group; different leaving group

The uniqueness of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate lies primarily in its specific methylsulfonyl oxy substitution and its potential for further derivatization, which may enhance its biological activity compared to similar compounds .

XLogP3

0.7

Dates

Last modified: 08-15-2023

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